Crystal-State Conformational Duality: Acetamide Exhibits Two Independent Molecules per Asymmetric Unit Versus One in the Propionamide Homolog
Single-crystal X-ray diffraction reveals that N-[4-(4-nitrophenoxy)phenyl]acetamide crystallizes with two independent molecules (M1 and M2) in the asymmetric unit (Z′ = 2), differing in the orientation of the acetamide group relative to the adjacent benzene ring. In molecule M1, the dihedral angle between the acetamide plane and its attached benzene ring is 44.77(7)°; in molecule M2, this angle is only 19.06(7)° [1]. The inter-ring dihedral angles also differ: 64.46(4)° for M1 versus 80.84(4)° for M2 [1]. In contrast, the closest homolog—N-[4-(4-nitrophenoxy)phenyl]propionamide—crystallizes with Z′ = 1 (a single molecule per asymmetric unit) and exhibits a single inter-ring dihedral angle of 84.29(4)°, with no conformational duality [2]. This indicates that the smaller acetamide substituent permits a conformational landscape inaccessible to the propionamide analog, with potential implications for solid-state reactivity and dissolution behavior.
| Evidence Dimension | Conformational diversity in the solid state (number of independent molecules per asymmetric unit and key dihedral angles) |
|---|---|
| Target Compound Data | Z′ = 2; Molecule M1: acetamide–benzene dihedral = 44.77(7)°, inter-ring dihedral = 64.46(4)°; Molecule M2: acetamide–benzene dihedral = 19.06(7)°, inter-ring dihedral = 80.84(4)°; Space group P-1 (triclinic); π–π centroid distance = 3.5976(18) Å for nitro-substituted rings [1] |
| Comparator Or Baseline | N-[4-(4-Nitrophenoxy)phenyl]propionamide: Z′ = 1; inter-ring dihedral = 84.29(4)°; single conformation; Space group not reported in identical detail (Nigar et al., 2008) [2] |
| Quantified Difference | Z′ differs (2 vs. 1); acetamide–benzene dihedral spans 19.06°–44.77° (range = 25.71°) vs. single propionamide conformation; inter-ring dihedral differs by up to 19.83° (84.29° – 64.46°) |
| Conditions | Single-crystal X-ray diffraction at 296 K, Mo Kα radiation (λ = 0.71073 Å); acetamide data: R[F² > 2σ(F²)] = 0.041; propionamide data from Nigar et al. (2008) |
Why This Matters
Conformational duality in the solid state (Z′ = 2) may translate into differences in solubility, melting behavior, and mechanical properties of bulk material, which are critical for formulation scientists and solid-state chemists selecting between these intermediates.
- [1] Nigar, A., Akhter, Z., & Tahir, M. N. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E, 68(8), o2485. DOI: 10.1107/S1600536812031856 View Source
- [2] Nigar, A., Akhter, Z., Bolte, M., Siddiqi, H. M., & Hussain, R. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E, 64(11), o2186. DOI: 10.1107/S1600536808034119 View Source
